molecular formula C12H17N3O3 B6761160 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]oxane-3-carboxamide

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]oxane-3-carboxamide

Cat. No.: B6761160
M. Wt: 251.28 g/mol
InChI Key: JXWXFJQTSRYLAW-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties and wide range of biological activities . The presence of a cyclopropyl group and an oxane (tetrahydropyran) ring further enhances its chemical diversity and potential utility in drug discovery and other applications.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-11(9-2-1-5-17-7-9)13-6-10-14-12(18-15-10)8-3-4-8/h8-9H,1-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWXFJQTSRYLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NCC2=NOC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the cyclization of a suitable hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring . The cyclopropyl group can be introduced via cyclopropanation reactions, while the oxane ring is typically formed through nucleophilic substitution reactions involving tetrahydropyran derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and the employment of catalytic processes to improve the efficiency of cyclopropanation and nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]oxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the oxane ring could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]oxane-3-carboxamide can be compared with other compounds containing the 1,2,4-oxadiazole ring, such as:

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